

Discovery and history of "Remdesivir intermediate-1"

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and History of Key Remdesivir Intermediates

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of critical intermediates in the production of Remdesivir. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction: The Genesis of Remdesivir

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that gained prominence during the COVID-19 pandemic.[1][2] Its journey, however, began much earlier. Developed by Gilead Sciences, Remdesivir was initially synthesized in 2009 as part of a research program targeting Hepatitis C and Respiratory Syncytial Virus (RSV).[3] Although it showed insufficient efficacy against these initial targets, subsequent research in collaboration with U.S. government agencies and academic institutions revealed its potent activity against a range of RNA viruses. This included filoviruses like Ebola, leading to its evaluation during the mid-2010s Ebola outbreak, and coronaviruses such as SARS-CoV and MERS-CoV.[2][4][5]

Remdesivir is a phosphoramidate prodrug of a nucleoside analog.[4] This design allows the molecule to efficiently enter cells, where it is metabolized into its active form, an adenosine triphosphate (ATP) analog. This active metabolite inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication, thereby terminating the viral RNA chain synthesis.[1][3]



The synthesis of Remdesivir is a multi-step process involving the preparation of a key nucleoside core, GS-441524, and a phosphoramidate moiety, which are then coupled to form the final drug. For the purpose of this guide, we will define "**Remdesivir intermediate-1**" as the direct precursor to the nucleoside core, the protected C-nucleoside formed during the critical C-glycosylation step.

Synthesis of the Nucleoside Core (GS-441524)

The central challenge in Remdesivir synthesis is the creation of the C-C bond between the ribose sugar and the pyrrolo[2,1-f][3][4][5]triazine base, a reaction known as C-glycosylation. Several generations of this synthesis have been developed to improve yield, stereoselectivity, and scalability.

First-Generation Synthesis

The initial synthesis developed by Gilead scientists laid the groundwork for future refinements. It involves the coupling of a protected ribolactone with a halogenated pyrrolotriazine base.

Objective: To synthesize the protected C-nucleoside (**Remdesivir intermediate-1**) via C-glycosylation.

Materials:

- Bromo pyrrolotriazine nucleus (protected)
- Tribenzyl-protected ribolactone
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Trimethylsilyl chloride (TMSCI)
- Apparatus for reactions at cryogenic temperatures (-78 °C)

Procedure:



- The bromo pyrrolotriazine base is subjected to N,N-bis-silylation for protection of the amine group using TMSCI.
- In a flask under an inert atmosphere (e.g., nitrogen or argon), the protected bromo-base is dissolved in anhydrous THF and cooled to -78 °C.
- n-Butyllithium is added dropwise to the solution to perform a lithium-halogen exchange, generating a lithiated pyrrolotriazine species.
- A solution of the tribenzyl-protected ribolactone in anhydrous THF is then added to the reaction mixture.
- The reaction is stirred at -78 °C for a specified time to allow for the coupling reaction to occur.
- The reaction is quenched, and the resulting mixture of 1'-anomers of the protected nucleoside is worked up.
- The desired β -anomer is then obtained after chromatographic purification.

This initial method suffered from low yields (around 25-60%) and required cryogenic temperatures, making it challenging for large-scale production.[6]

Second-Generation Synthesis Improvements

To overcome the limitations of the first-generation synthesis, a second-generation process was developed. Key improvements included:

- Replacing the bromo-base with an iodo-base for a more facile metal-halogen exchange.
- Using the Turbo Grignard reagent (i-PrMgCl·LiCl) instead of n-BuLi, allowing the reaction to proceed at milder temperatures and with more consistent yields.[5]
- Optimizing the subsequent cyanation step to favor the desired β-anomer with high selectivity (>95:5), reducing the need for chiral separation.[5]

Objective: To achieve a higher yield of the C-glycoside adduct on a larger scale.



Materials:

- 7-lodo-4-(trimethylsilylamino)pyrrolo[2,1-f][3][4][5]triazine
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
- Diisopropylamine
- n-Butyllithium (2.5 M in n-hexane)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- A solution of the silylated iodo-base in anhydrous THF is prepared in a reactor and stirred for 15 minutes.
- Diisopropylamine (1.1 equivalents) is added, and the mixture is stirred for 10 minutes.
- The reaction is cooled to between -85 °C and -78 °C.
- n-BuLi (4.3 equivalents) is added dropwise over 4 hours, maintaining the temperature below
 -78 °C. The mixture is then stirred for an additional 30 minutes.
- A solution of the lactone (2.0 equivalents) in anhydrous THF is added dropwise over 3 hours, keeping the temperature between -85 °C and -78 °C.
- Upon completion, the reaction is quenched and worked up.
- The product is purified, which can be achieved via recrystallization on a large scale, avoiding column chromatography.

This improved method delivered up to a 75% yield of the desired adduct, a significant improvement over the first-generation synthesis.[7]

Synthesis of GS-441524 from the Intermediate

Following the C-glycosylation and cyanation, the protecting groups (e.g., benzyl groups) are removed to yield the core nucleoside, GS-441524.



Objective: To remove the benzyl protecting groups to form GS-441524.

Materials:

- Protected 1'-cyano nucleoside
- Boron trichloride (BCl₃)
- Dichloromethane (DCM), anhydrous
- · Potassium carbonate
- Methanol

Procedure:

- The protected nucleoside is dissolved in anhydrous DCM and cooled to -20 °C.
- A solution of BCl₃ in DCM is added, and the reaction is stirred until completion.
- The reaction is quenched by the addition of a mixture of potassium carbonate and methanol.
- The crude product is worked up, and the isomers are separated via reversed-phase HPLC to yield pure GS-441524.[8]

Synthesis of the Phosphoramidate Moiety

The phosphoramidate side chain is synthesized separately and is designed to create the prodrug structure.

Objective: To prepare the activated phosphoramidate for coupling.

Materials:

- L-alanine 2-ethylbutyl ester
- · Phenyl phosphorodichloridate
- Triethylamine



Dichloromethane (DCM)

Procedure:

- L-alanine 2-ethylbutyl ester is dissolved in DCM.
- Phenyl phosphorodichloridate is added to the solution.
- The mixture is cooled, and triethylamine is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for approximately 16 hours.
- The resulting diastereomeric mixture of the phosphoramidoyl chloridate is then used in the subsequent coupling step.

Final Coupling and Deprotection to Yield Remdesivir

The final step in the synthesis is the coupling of the nucleoside core (GS-441524) with the phosphoramidate moiety. More recent, efficient syntheses often start from GS-441524.

Objective: A highly efficient, scalable synthesis of Remdesivir from the core nucleoside.

Materials:

- GS-441524 (Compound 5)
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- 2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-l-alaninate (Compound 10)
- t-Butylmagnesium chloride (t-BuMgCl)
- Acetic acid (AcOH)
- Isopropanol

Procedure:



- Protection: GS-441524 (5) is reacted with DMF-DMA (4.0 equiv.) in pyridine at 25 °C. The reaction protects the 2',3'-hydroxyl groups and the C4-amine. The solvent is removed under reduced pressure to yield the crude protected intermediate (9).[4][9]
- Phosphoramidation: The crude intermediate 9 is coupled with the phosphoramidate 10 (1.2 equiv.) in the presence of t-BuMgCl at low temperature. After workup, this yields the protected Remdesivir intermediate (12).[4][9]
- Deprotection: The intermediate 12 is dissolved in isopropanol, and acetic acid is added. The mixture is heated to 50 °C for approximately 18 hours to remove the protecting groups, yielding Remdesivir (1).[4][9]

This modern approach can achieve an overall yield of up to 85% from GS-441524 with excellent purity, avoiding harsh conditions and difficult purifications.[4][9][10][11]

Quantitative Data Summary

The following tables summarize the yields for key steps in different generations of Remdesivir synthesis.

Table 1: C-Glycosylation Step Yields

Synthesis Generation	Key Reagents	Temperature	Yield	Reference
First Generation	n-BuLi, Bromo- base	-78 °C	25-60%	[6]
Second Generation	i-PrMgCl·LiCl, lodo-base	Milder temps	Consistent yields	[5]
Improved Hectogram	n-BuLi, Diisopropylamine	-85 to -78 °C	up to 75%	[7]
Flow Chemistry	Organolithium reagents	-30 °C	60%	[12]

Table 2: Overall Yield for Final Coupling and Deprotection

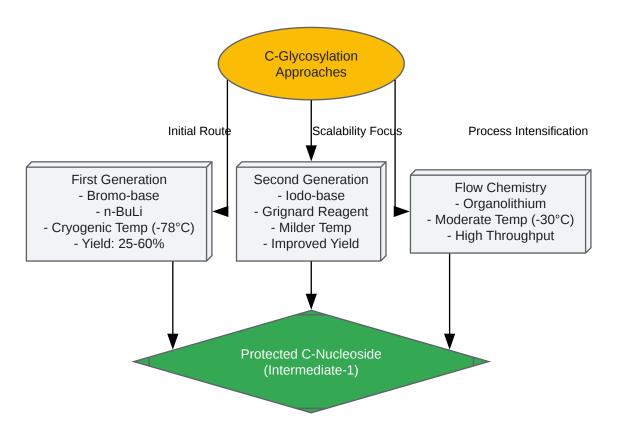


Starting Material	Key Steps	Overall Yield	Reference
Protected Nucleoside	Coupling & HPLC separation	~12.5%	[13]
Protected Nucleoside	t-BuMgCl coupling	~21.5%	[13][14]
GS-441524	Protection, Phosphoramidation, Deprotection	85%	[4][9][11]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

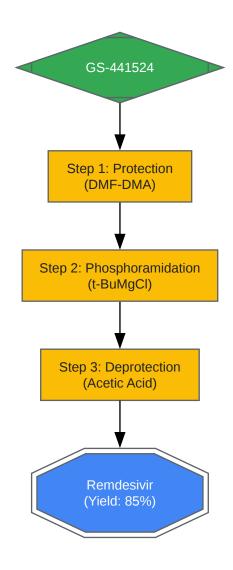
Caption: Overall synthetic strategy for Remdesivir.



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Caption: Evolution of the C-Glycosylation step.





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Caption: High-yield three-step synthesis from GS-441524.

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- To cite this document: BenchChem. [Discovery and history of "Remdesivir intermediate-1"].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15563777#discovery-and-history-of-remdesivir-intermediate-1]

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